6-Chloro-[3,3'-bipyridine]-4-carbaldehyde
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Overview
Description
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro group at the 6-position and a carbaldehyde group at the 4-position on the bipyridine structure makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms C(sp2)-C(sp2) bonds using palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 6-Chloro-[3,3’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[3,3’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is used in several scientific research fields:
Biology: It is used in the synthesis of biologically active molecules that can interact with specific biological targets.
Medicine: Research into its potential therapeutic applications, including its role in drug development.
Industry: Used in the development of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-4-carbaldehyde involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine structure can form strong bonds with transition metals, leading to the formation of stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[3,3’-bipyridine]-4-carbaldehyde
- 6-Chloro-[3,3’-bipyridine]
- 4,4’-Bipyridine
Uniqueness
6-Chloro-[3,3’-bipyridine]-4-carbaldehyde is unique due to the presence of both a chloro group and a carbaldehyde group on the bipyridine structure. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-5-pyridin-3-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-4-9(7-15)10(6-14-11)8-2-1-3-13-5-8/h1-7H |
InChI Key |
UPWDQJHSHKBXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2C=O)Cl |
Origin of Product |
United States |
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